molecular formula C16H19N3O B7836852 2-(2-phenylethylamino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one

2-(2-phenylethylamino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one

Cat. No.: B7836852
M. Wt: 269.34 g/mol
InChI Key: ARJLNBDYIJLDPW-UHFFFAOYSA-N
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Description

2-(2-phenylethylamino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one is a chemical compound with a unique structure and significant potential in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-phenylethylamino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one involves several steps, starting with the use of N-protective indole and halogenated hydrocarbon as raw materials. The C-H alkylation reaction is carried out under the action of a manganese catalyst, magnesium metal, and other reagents . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of advanced equipment and techniques to ensure the efficient and cost-effective production of the compound. Safety measures are also implemented to handle hazardous chemicals and ensure the safety of workers .

Chemical Reactions Analysis

Types of Reactions: 2-(2-phenylethylamino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and halogenating agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

2-(2-phenylethylamino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential effects on cell function and signal transduction. In medicine, it is investigated for its potential therapeutic applications, including its effects on various diseases. In industry, this compound is used in the development of new materials and products .

Mechanism of Action

The mechanism of action of 2-(2-phenylethylamino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to changes in cell function and signal transduction, ultimately resulting in the desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-(2-phenylethylamino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one include other indole derivatives and halogenated hydrocarbons. These compounds share some structural similarities but may differ in their chemical properties and applications .

Uniqueness: What sets this compound apart from similar compounds is its unique combination of properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research and industrial applications .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields Its unique properties and wide range of applications make it a valuable subject of research

Properties

IUPAC Name

2-(2-phenylethylamino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c20-15-13-8-4-5-9-14(13)18-16(19-15)17-11-10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H2,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJLNBDYIJLDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N=C(N2)NCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=O)N=C(N2)NCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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